Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-7-4-8-16(17-14)9-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZXTSTUKGUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191687 | |
| Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-74-1 | |
| Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (C16H20N2O3) is a compound notable for its unique spirocyclic structure and significant biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This article explores the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes two nitrogen atoms and a carboxylate moiety. This structure is crucial for its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1160246-74-1 |
The primary biological activity of this compound is its inhibition of RIPK1, a kinase involved in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, preventing essential phosphorylation events that lead to cell death. This inhibition has implications in various diseases characterized by dysregulated necroptosis, including neurodegenerative disorders and certain cancers .
Therapeutic Applications
- Neurodegenerative Diseases : By inhibiting RIPK1, the compound may help in managing conditions like Alzheimer's disease where necroptosis contributes to neuronal loss.
- Cancer Therapy : The ability to modulate cell death pathways positions this compound as a potential therapeutic agent in cancers where RIPK1-mediated necroptosis is dysregulated .
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- In Vitro Studies : In cellular models, this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent .
- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds indicate that the spirocyclic structure enhances binding affinity to RIPK1 compared to linear analogs .
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than the standard drug bleomycin, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotection
In models simulating neurodegenerative conditions, the compound exhibited protective effects on neurons by inhibiting RIPK1-mediated cell death pathways. This suggests a dual role in both cancer therapy and neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic diazaspiro scaffold is a common motif in medicinal chemistry. Below is a detailed comparison of Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate with analogous compounds, focusing on structural features, biological activity, and physicochemical properties.
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
| Property | This compound | tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | YA2 (spiro{4.4}non-ene) |
|---|---|---|---|
| Molecular Weight | 254.33 (estimated) | 254.33 | ~400 (estimated) |
| LogP (Lipophilicity) | Moderate (benzyl ester) | High (tert-butyl ester) | High (phenyl substituent) |
| Solubility | Moderate in DMSO | Low (tert-butyl group) | Low (hydrophobic core) |
| Stability | Stable at 2–8°C | Discontinued; stability unverified | Sensitive to hydrolysis |
Key Research Findings
Role of the 7-Oxo Group : Removal of the 7-oxo group (e.g., Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride) abolishes protease inhibition, highlighting its necessity for enzyme binding .
Spiro Ring Size : Spiro[4.5] systems (e.g., target compound) exhibit better conformational stability than smaller spiro[3.4] or spiro{4.4} cores, as seen in YA2/YA3 .
Substituent Effects: Benzyl esters improve cell permeability compared to tert-butyl derivatives.
Preparation Methods
Multi-Step Synthetic Route (Patent WO2018153312A1)
A representative preparation method from a 2018 patent describes a 12-step synthetic sequence for azaspiro compounds structurally related to Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate. The key steps are:
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Acylation of starting compound A with benzoyl chloride | Benzoyl chloride, base | Compound B |
| 2 | Reaction of B with methyl chloroformate and lithium diisobutylamide | Methyl chloroformate, LDA | Compound C |
| 3 | Reduction of C with lithium aluminum hydride | LiAlH4 | Compound D |
| 4 | Tosylation of D | p-Toluenesulfonyl chloride | Compound E |
| 5 | Reaction of E with p-toluenesulfonamide | p-Toluenesulfonamide | Compound F |
| 6 | Catalytic hydrogenation of F and Boc protection | Pd/C, H2, di-tert-butyl dicarbonate | Compound G |
| 7 | Formation of Grignard reagent from G | Magnesium turnings | Compound J |
| 8-10 | Alternative sulfonamide substitutions and hydrogenations | Various sulfonamides, Cs2CO3, Pd/C | Compounds H, I, G |
| 11 | Coupling of J with carboxylic acid derivative | HOBt, EDCI, triethylamine | Compound K |
| 12 | Acid treatment and carbonyldiimidazole-mediated esterification | HCl/EtOH, CDI, R2-OH | Compound L (final product) |
This sequence illustrates the complexity of the preparation involving protection/deprotection, nucleophilic substitutions, reductions, and coupling reactions to ultimately yield the benzyl ester of the 7-oxo-diazaspiro compound.
Alternative Synthetic Approaches
Other synthetic methods reported for related spirocyclic diazaspiro compounds include:
- Nitrile lithiation/alkylation chemistry to access methyl-substituted spiroazetidines.
- 1,4-Addition reactions with nitroalkanes , followed by reduction and cyclization, to form spiropyrrolidines.
- Classical resolution techniques using tartaric acid derivatives to isolate enantiomers of spirocyclic compounds.
Though these methods focus on related spirocyclic systems, the principles of ring formation, functional group manipulation, and stereochemical control are applicable to this compound synthesis.
Experimental Conditions and Purification
- Most reactions employ conventional organic solvents such as methanol, dichloromethane, tetrahydrofuran, and acetonitrile.
- Bases like triethylamine, potassium tert-butoxide, sodium hydride, and cesium carbonate are used to facilitate substitutions and deprotonations.
- Catalytic hydrogenation is performed using palladium on carbon under hydrogen atmosphere.
- Purification is generally achieved by silica gel column chromatography unless otherwise specified.
- Characterization of intermediates and final products is conducted by NMR spectroscopy (e.g., ^1H NMR at 400 MHz), confirming the expected chemical shifts for protons in the spirocyclic framework.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Purpose | Notes |
|---|---|---|---|
| Acylation | Benzoyl chloride | Introduce benzoyl group | Step 1 |
| Carbamate formation | Methyl chloroformate, LDA | Install carbamate functionality | Step 2 |
| Reduction | Lithium aluminum hydride | Reduce esters/ketones | Step 3 |
| Tosylation | p-Toluenesulfonyl chloride | Protect amines | Step 4 |
| Sulfonamide substitution | p-Toluenesulfonamide or o-nitrobenzenesulfonamide | Introduce sulfonamide group | Steps 5, 8 |
| Catalytic hydrogenation | Pd/C, H2 | Remove protecting groups, reduce nitro groups | Steps 6, 10 |
| Coupling | HOBt, EDCI, triethylamine | Amide bond formation | Step 11 |
| Esterification | CDI, benzyl alcohol | Form benzyl ester | Step 12 |
Research Findings and Considerations
- The synthetic routes allow for the preparation of pharmaceutically relevant azaspiro compounds with high purity and stereochemical control.
- The use of protecting groups and selective functional group transformations is critical to avoid side reactions and to achieve the desired substitution pattern.
- The multi-step synthesis is adaptable, allowing for variations in substituents (R groups) to generate analogues for medicinal chemistry applications.
- The final benzyl ester functionality is typically introduced in the last step to prevent premature hydrolysis or side reactions during earlier transformations.
- The described methods have been validated by characterization data including NMR and chromatographic purity assessments.
Q & A
Q. What are the recommended synthetic routes for Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization strategies or reductive amination to construct the spirocyclic core. For example, tert-butyl-protected analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via Boc protection of spirocyclic intermediates followed by benzyloxycarbonyl (Cbz) group introduction . Purity optimization includes:
- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Employ solvents like dichloromethane/hexane mixtures.
- HPLC analysis : Monitor purity using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. How is the spirocyclic structure confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Refinement via SHELXL (e.g., SHELX-2018) resolves bond lengths and angles, critical for confirming spiro geometry .
- NMR spectroscopy :
- ¹H/¹³C NMR : Key signals include the benzyloxy carbonyl group (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl carbon).
- 2D NMR (COSY, HSQC) : Assigns connectivity between the diazaspiro core and substituents .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What purification strategies effectively remove common byproducts (e.g., linear amines or unreacted benzyl chloroformate)?
Methodological Answer:
- Byproduct removal :
- Acid-base extraction : Linear amines are protonated and removed via aqueous HCl washes.
- Size-exclusion chromatography : Separates high-molecular-weight impurities.
- Final purification : Preparative HPLC with a chiral stationary phase (e.g., IC column) resolves enantiomeric contaminants .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IC with heptane/2-propanol (90:10) to separate enantiomers. Example retention times: minor enantiomer (5.7 min) vs. major (6.5 min) .
- Dynamic kinetic resolution (DKR) : Employ asymmetric catalysts (e.g., Ru-based) during cyclization to enforce stereocontrol.
- VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated conformers to assign absolute configuration .
Q. What computational approaches predict conformational stability and biological target interactions?
Methodological Answer:
- Conformational analysis :
- *DFT calculations (B3LYP/6-31G)**: Optimize spirocyclic geometry and calculate strain energy.
- Molecular docking :
- Use AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the carbonyl group and hydrophobic contacts with the benzyl moiety .
- MD simulations : Assess stability in aqueous (TIP3P water model) and lipid bilayer environments .
Q. How to address contradictory data between theoretical and experimental NMR spectra?
Methodological Answer:
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals.
- DFT-NMR comparison : Calculate chemical shifts (GIAO method) for optimized conformers and adjust for solvent effects (PCM model). Discrepancies >0.5 ppm suggest unaccounted conformers or proton exchange .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
